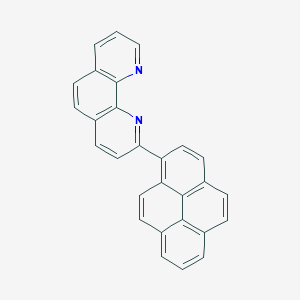
(R)-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of two trifluoromethyl groups on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid typically involves the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone. This process can be catalyzed by whole cells of microorganisms such as Trichoderma asperellum or Leifsonia sp. . The reaction conditions often include the use of ethanol and glycerol as cosubstrates for cofactor recycling, with the reaction being carried out at 30°C and 200 rpm .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing the biocatalytic processes to achieve high yields and enantiomeric excess. For instance, the use of recombinant Escherichia coli expressing carbonyl reductase has been shown to convert 3,5-bis(trifluoromethyl)acetophenone to the desired product with high efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes, while reduction can produce primary amines .
Applications De Recherche Scientifique
®-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenylboronic acid
- 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives
- ®-alpha,alpha-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol
Uniqueness
®-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid is unique due to its chiral nature and the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. These features distinguish it from other similar compounds and make it a valuable molecule for various applications .
Propriétés
Formule moléculaire |
C11H9F6NO2 |
|---|---|
Poids moléculaire |
301.18 g/mol |
Nom IUPAC |
(3R)-3-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H9F6NO2/c12-10(13,14)6-1-5(8(18)4-9(19)20)2-7(3-6)11(15,16)17/h1-3,8H,4,18H2,(H,19,20)/t8-/m1/s1 |
Clé InChI |
OUANSSWMRQKJHU-MRVPVSSYSA-N |
SMILES isomérique |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)[C@@H](CC(=O)O)N |
SMILES canonique |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-1H-benzo[d]imidazol-7-ol](/img/structure/B12831764.png)
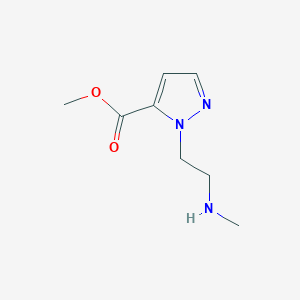
![5,6-Diamino-3-methyl-8-morpholino-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B12831768.png)



![N,1-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B12831800.png)
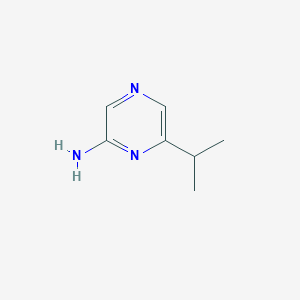

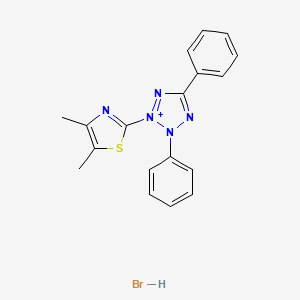
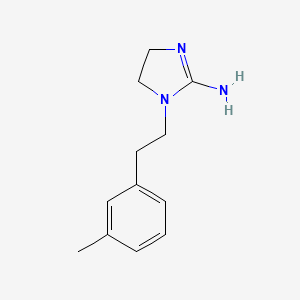

![Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]-](/img/structure/B12831839.png)
